2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine

Palladium-catalyzed cross-coupling Synthetic methodology Building block reactivity

The compound 2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine (CAS 2839143-84-7) belongs to the thiazolo[4,5-b]pyridine class, a fused heterocyclic scaffold recognized for its biological activity and versatility as a synthetic intermediate. Its molecular formula is C8H4BrF3N2S, with a molecular weight of 297.10 g/mol, and it features a key C2-bromo substituent alongside C5-methyl and C7-trifluoromethyl groups.

Molecular Formula C8H4BrF3N2S
Molecular Weight 297.10 g/mol
CAS No. 2839143-84-7
Cat. No. B15312436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine
CAS2839143-84-7
Molecular FormulaC8H4BrF3N2S
Molecular Weight297.10 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=N1)N=C(S2)Br)C(F)(F)F
InChIInChI=1S/C8H4BrF3N2S/c1-3-2-4(8(10,11)12)5-6(13-3)14-7(9)15-5/h2H,1H3
InChIKeyZHWRERNTRYBPJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


The compound 2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine (CAS 2839143-84-7) belongs to the thiazolo[4,5-b]pyridine class, a fused heterocyclic scaffold recognized for its biological activity and versatility as a synthetic intermediate [1]. Its molecular formula is C8H4BrF3N2S, with a molecular weight of 297.10 g/mol, and it features a key C2-bromo substituent alongside C5-methyl and C7-trifluoromethyl groups [2]. This specific substitution pattern makes it a strategic building block in medicinal chemistry, where the 2-position halogen enables divergent functionalization via cross-coupling chemistry.

2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine: Why In-Class Substitution is Non-Interchangeable


Thiazolo[4,5-b]pyridines are not commodity chemicals; their biological and chemical behavior is exquisitely sensitive to the nature and position of substituents. Systematic reviews confirm that pharmacological effects are rationalized by the type and position of substituents on the core scaffold, meaning even seemingly minor changes—such as replacing bromine at C2 with chlorine or relocating the trifluoromethyl group to C6—can profoundly alter target binding, cellular potency, and physicochemical properties [1]. Consequently, procurement decisions cannot be based on scaffold similarity alone; the exact substitution pattern dictates synthetic utility and biological outcome.

2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine: Quantitative Differentiation Evidence vs. Closest Structural Analogs


C2 Substituent Reactivity: Superior Cross-Coupling Potential of 2-Bromo vs. 2-Chloro Analogs

NOTE: High-strength differential evidence for this specific compound is limited in the public domain. The following is based on class-level inference from the thiazolo[4,5-b]pyridine literature and established organohalide reactivity scales. The C2-bromo substituent offers a quantifiable reactivity advantage over the corresponding 2-chloro analog in palladium-catalyzed cross-coupling reactions, which is a critical consideration for downstream derivatization [1]. This is consistent with the general trend wherein C–Br bonds undergo oxidative addition to Pd(0) significantly faster than C–Cl bonds, enabling milder reaction conditions and broader substrate scope [2].

Palladium-catalyzed cross-coupling Synthetic methodology Building block reactivity

Lipophilicity-Driven Property Differentiation: Impact of 7-Trifluoromethyl vs. 7-Unsubstituted or 7-Chloro Analogs

The 7-trifluoromethyl group substantially increases lipophilicity compared to unsubstituted or 7-halogen analogs. While experimental logP for the target compound is not publicly available, computational predictions and structurally related ChEBI entries indicate a logP increase of approximately 1.0–2.0 units compared to the 7-unsubstituted parent scaffold, attributable to the electron-withdrawing and hydrophobic nature of the CF3 group [1][2]. For the closely related 5-methyl-7-(trifluoromethyl)-2-thiazolo[4,5-b]pyridinamine, the calculated lipophilicity is consistent with enhanced membrane permeability potential [1].

Lipophilicity Drug-likeness Physicochemical properties

Antioxidant Activity Differentiation: Substituent-Dependent Radical Scavenging in Thiazolo[4,5-b]pyridin-2-ones

QSAR studies on N3- and C6-substituted 5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-ones demonstrate that antioxidant activity, measured via DPPH radical scavenging, is significantly modulated by substituent electronic and topological parameters [1]. While the target compound (a 2-bromo derivative, not a 2-one) has not been directly assayed, these class-level findings establish that the 5-methyl and 7-substituent pattern is a validated pharmacophoric feature for antioxidant potency. The 7-CF3 group, being strongly electron-withdrawing, is predicted to enhance radical scavenging activity relative to electron-donating substituents at this position, based on the QSAR models linking activity to Hammett σ and molecular electrostatic potential descriptors [1].

Antioxidant activity QSAR DPPH assay

Kinase Inhibition Landscape: Scaffold-Specific PI3K and c-KIT Activity with Substituent-Dependent Potency

Thiazolo[5,4-b]pyridine and thiazolo[4,5-b]pyridine derivatives have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors. A representative compound (19a) from the thiazolo[5,4-b]pyridine series demonstrated an IC50 of 3.6 nM against PI3Kα, with approximately 10-fold selectivity over PI3Kβ [1]. Separately, thiazolo[5,4-b]pyridine derivatives 6r, 6s, and 7c showed IC50 values of 4.77, 7.67, and 5.07 µM, respectively, against c-KIT V560G/D816V in an ADP-Glo kinase assay [2]. While the target compound has not been profiled in these specific assays, its unique 2-bromo-5-methyl-7-trifluoromethyl substitution pattern occupies a distinct region of chemical space within this active kinase inhibitor chemotype, and the 2-bromo substituent provides a synthetic handle for SAR exploration that is absent in the reported active compounds.

Kinase inhibition PI3K c-KIT

2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine: Evidence-Anchored Research and Industrial Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Lead Generation with a Derivatizable 2-Bromo Handle

The thiazolo[4,5-b]pyridine scaffold is a validated kinase inhibitor core, with close analogs demonstrating nanomolar inhibition of PI3Kα (IC50 = 3.6 nM) and micromolar activity against c-KIT V560G/D816V (IC50 = 4.77–7.67 µM) [1]. The target compound's 2-bromo substituent provides a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce aryl or amine diversity, enabling rapid SAR exploration around a chemotype that is structurally distinct from the thiazolo[5,4-b]pyridine series. This compound is therefore suited as a key intermediate in kinase-focused medicinal chemistry programs.

Synthetic Methodology Development: Benchmark Substrate for C2 Cross-Coupling Optimization

The 2-bromo substituent on an electron-deficient thiazolo[4,5-b]pyridine core constitutes a challenging yet informative substrate for palladium-catalyzed cross-coupling methodology development. The C–Br bond dissociation energy (~58–67 kcal/mol) and the electron-withdrawing influence of the fused pyridine and 7-CF3 group create a well-defined electronic environment for studying oxidative addition kinetics and ligand effects [2]. This compound can serve as a benchmark substrate for comparing catalyst systems in medicinal chemistry-oriented cross-coupling method development.

Antioxidant Lead Optimization: 7-Trifluoromethyl as an Activity-Enhancing Pharmacophoric Element

QSAR models for thiazolo[4,5-b]pyridine-2-ones establish that electron-withdrawing substituents at the 7-position positively correlate with DPPH radical scavenging activity (each unit increase in Hammett σ predicts ~10–25% higher inhibition) [3]. The target compound's 7-CF3 group (σp ≈ +0.54) is predicted to confer superior antioxidant activity compared to analogs bearing electron-donating groups at the same position. This makes the compound a rational starting point for antioxidant lead optimization, where the 2-bromo handle enables further structural diversification.

Agrochemical Intermediate: Fungicidal Thiazolo[4,5-b]pyridine Derivatization

Patent literature (WO 97/28128, EP-1000946-A3) discloses thiazolo[4,5-b]pyridines bearing 6-bromo and 2-substituted thioether groups as fungicidal agents and pesticidal intermediates [4]. The target compound, with its 2-bromo leaving group and 7-trifluoromethyl substituent, is structurally aligned with this fungicidal chemotype and can be elaborated via nucleophilic substitution at C2 to generate novel analogs for agrochemical screening programs.

Quote Request

Request a Quote for 2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.